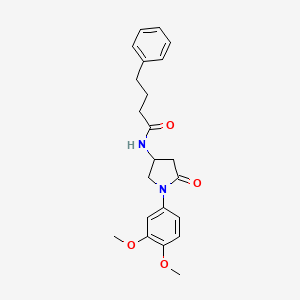

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

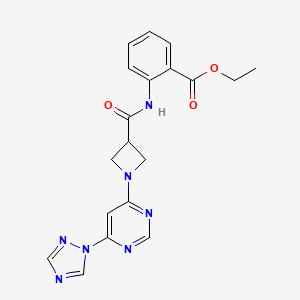

The compound “N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-phenylbutanamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a common structure in many pharmaceuticals and natural products . The 3,4-dimethoxyphenyl group is also a common motif in many bioactive compounds .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrrolidinone ring and the phenyl groups. The carbonyl group in the pyrrolidinone ring could potentially undergo reactions with nucleophiles, and the phenyl rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the polar carbonyl group and the potential for hydrogen bonding could impact its solubility and stability .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

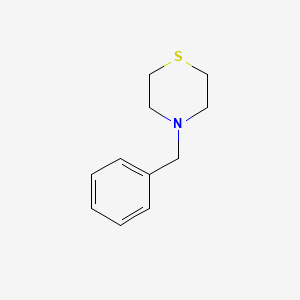

The compound’s derivatives, particularly those with a 1,3,4-oxadiazole nucleus, have been synthesized and tested for their antimicrobial efficacy. These derivatives have shown inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Certain piperazinomethyl derivatives displayed broad-spectrum antibacterial activities with minimal inhibitory concentrations ranging from 0.5 to 8 μg/mL .

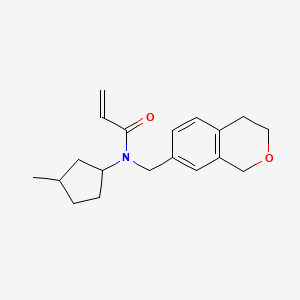

Anti-Proliferative Activity in Cancer Research

N-Mannich bases of the compound have been evaluated for their anti-proliferative activity against various cancer cell lines, including prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7). Some derivatives have shown optimal anti-proliferative activity, indicating potential applications in cancer treatment research .

Synthesis of Biologically Active Heterocyclic Compounds

The compound serves as a precursor in the synthesis of biologically active heterocyclic compounds. The 1,3,4-Oxadiazole nucleus, for instance, is a significant building unit in several drugs, including broad-spectrum antibacterial, antiretroviral, anticancer, anti-obesity/antidiabetic, and antihypertensive drugs .

Chemical Intermediate in Pharmaceutical Synthesis

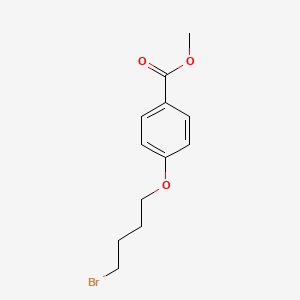

Related compounds, such as 3,4-dimethoxyphenylacetonitrile, are used as intermediates in the synthesis of muscle relaxants like papaverine. This indicates that our compound of interest could also be employed in the synthesis of pharmacologically relevant molecules .

Material Science and Nanotechnology

While not directly related to the compound , derivatives of 3,4-dimethoxyphenyl compounds have been utilized in material science and nanotechnology for the development of novel materials with specific properties. This suggests potential research applications in designing new materials or nanodevices .

Analytical Chemistry

Compounds with the 3,4-dimethoxyphenyl moiety are often characterized using various analytical techniques such as IR Spectrum and Mass Spectrometry. This implies that our compound could be used as a standard or reference in analytical chemistry for method development and validation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-27-19-12-11-18(14-20(19)28-2)24-15-17(13-22(24)26)23-21(25)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-12,14,17H,6,9-10,13,15H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABHWNGYHQVVLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)CCCC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2874947.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide](/img/structure/B2874952.png)

![2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride](/img/structure/B2874953.png)

![4-(4-fluorobenzyl)-1-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2874955.png)

![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2874957.png)

![N-(3,4-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2874962.png)